molecular formula C19H21FN6O3S B6542637 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine CAS No. 1040640-83-2

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine

Katalognummer B6542637
CAS-Nummer: 1040640-83-2
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: HHAKOAXUUYITJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups including a triazolopyridazine ring, a cyclopropyl group, a piperazine ring, and a benzenesulfonyl group with a fluoro and a methoxy substituent .


Molecular Structure Analysis

The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a bicyclic structure with a five-membered 1,2,4-triazole ring fused to a six-membered pyridazine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring might undergo substitutions, and the benzenesulfonyl group might participate in coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the polar sulfonyl group and the nonpolar cyclopropyl group could impact its solubility .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds in this family have shown promising anticancer activities . For example, some derivatives have been synthesized and evaluated for their cytotoxic activities against MDA-MB-231, a type of breast cancer cell . Three compounds exhibited much better cytotoxic activities than the drug Erlotinib .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial properties . They have been evaluated for their in vitro antibacterial activity against S. aureus, B. subtilis, E. coli and Klebsiella pneumonia and antifungal activity against Candida albicans .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to possess analgesic and anti-inflammatory properties .

Antioxidant Activity

These compounds have shown antioxidant activities, which can be beneficial in various health conditions related to oxidative stress .

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have demonstrated antiviral properties .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown potential as antitubercular agents .

Drug Design and Development

Due to their diverse pharmacological activities, these compounds have profound importance in drug design, discovery, and development . They can make specific interactions with different target receptors, making them a much précised pharmacophore with a bioactive profile .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry or material science. Further studies could also investigate its synthesis and properties in more detail .

Eigenschaften

IUPAC Name

3-cyclopropyl-6-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-29-16-5-4-14(12-15(16)20)30(27,28)25-10-8-24(9-11-25)18-7-6-17-21-22-19(13-2-3-13)26(17)23-18/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAKOAXUUYITJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.